2-(Methylsulfonyl)quinoline

Description

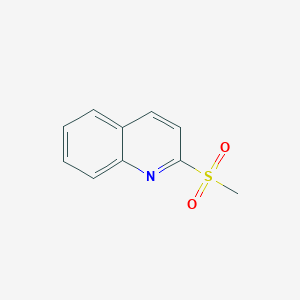

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-14(12,13)10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOJHKWYSKGJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495317 | |

| Record name | 2-(Methanesulfonyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-19-3 | |

| Record name | 2-(Methanesulfonyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylsulfonyl Quinoline and Its Structural Analogs

Direct Synthesis Pathways to 2-(Methylsulfonyl)quinoline Core

Direct methods for the synthesis of the this compound core primarily involve the modification of pre-existing quinoline (B57606) structures. These pathways are valued for their straightforward nature and the accessibility of starting materials.

Oxidation of 2-(Methylthio)quinoline Precursors

A common and effective method for preparing this compound is through the oxidation of 2-(methylthio)quinoline. This two-step process typically begins with the synthesis of the methylthioether, which is then oxidized to the corresponding sulfone.

The oxidation of the thioether to the sulfone is a critical step. Various oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide in acetic acid has been used to successfully oxidize 2-(methylthio)quinolines to their sulfonyl counterparts. jst.go.jp Another effective oxidizing agent is Oxone, which can be used in a mixture of methanol (B129727) and water to achieve the desired transformation. nih.gov Meta-chloroperoxybenzoic acid (m-CPBA) is also a widely used oxidant for this purpose, often in a solvent like dichloromethane (B109758) (DCM) at controlled temperatures. researchgate.net The choice of oxidant and reaction conditions can be crucial for achieving high yields and avoiding over-oxidation or other side reactions.

Table 1: Oxidation of 2-(Methylthio)quinoline Precursors

| Precursor | Oxidizing Agent | Solvent | Product | Reference |

| 2-(Methylthio)quinoline | Hydrogen Peroxide/Acetic Acid | Acetic Acid | This compound | jst.go.jp |

| 1-(2-(Methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole | Oxone | Methanol/Water | 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole | nih.gov |

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | m-CPBA | Dichloromethane | 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Sulfination Reactions Involving 2-Methylquinolines and Sulfinates

An alternative and efficient route to 2-(methylsulfonyl)quinolines involves the direct sulfination of 2-methylquinolines. This method avoids the pre-installation of a thioether group and subsequent oxidation. An efficient, transition-metal-free procedure has been developed for the preparation of 2-sulfolmethyl quinolines from 2-methylquinolines and sodium sulfinates. rsc.org This reaction demonstrates good tolerance for various functional groups, particularly halogens, and provides the desired products in good to high yields. rsc.org The use of sodium sulfinates as the sulfonyl source is a key feature of this methodology. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the introduction of a wide range of functional groups onto the quinoline scaffold, enabling the fine-tuning of the molecule's properties.

Incorporation of Methylsulfonyl-Bearing Building Blocks in Quinoline Formation

One strategy for synthesizing substituted 2-(methylsulfonyl)quinolines is to incorporate a building block already containing the methylsulfonyl group during the construction of the quinoline ring. This approach often utilizes classic quinoline synthesis reactions. For example, derivatives of 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)quinoline have been synthesized, where the methylsulfonylphenyl group is introduced as part of one of the starting materials. nih.gov

Modified Doebner-von Miller Reactions for Substituted Quinolines

The Doebner-von Miller reaction, a well-established method for quinoline synthesis, can be adapted to produce substituted 2-(methylsulfonyl)quinolines. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org While the traditional Doebner-von Miller reaction can suffer from harsh conditions and low yields due to polymerization of the carbonyl substrate, modifications have been developed to improve its efficiency. nih.govclockss.org These modifications include the use of biphasic reaction media and various catalysts to promote the desired cyclization. nih.govclockss.org By selecting appropriately substituted anilines and α,β-unsaturated carbonyl compounds, a variety of substituted quinolines can be prepared, which can then be further functionalized to introduce the methylsulfonyl group if not already present in one of the starting materials. nih.govukzn.ac.za

Table 2: Examples of Modified Doebner-von Miller Reactions for Quinoline Synthesis

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Product Type | Reference |

| Aniline | Cinnamaldehyde | Ag(I)-exchanged Montmorillonite K10, solvent-free | 2-Phenylquinoline | clockss.org |

| Substituted Anilines | Substituted Benzaldehyde, Pyruvic Acid | Acetic acid, reflux | 2-Arylquinoline-4-carboxylic acids | nih.gov |

| Aniline | α,β-Unsaturated Aldehydes/Ketones | Acidic conditions | 2- and 4-Substituted Quinolines | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Strategies for Quinoline-Fused Polyheterocyclic Systems Synthesis

The synthesis of quinoline-fused polyheterocyclic systems containing a methylsulfonyl group presents a greater synthetic challenge. These complex structures often require multi-step sequences. One approach involves the construction of a polycyclic system that includes a quinoline ring, followed by the introduction of the methylsulfonyl group. For instance, 2-(1-((1-(methylsulfonyl)-1H-indol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)quinoline-3-carbonitrile has been synthesized through a multi-step process that involves the cyclization with 1-iodo-2-(methylsulfonyl)benzene. researchgate.net Research in this area also explores the development of novel multi-component reactions to efficiently assemble these complex scaffolds. acs.orgnih.gov

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in organic synthesis have led to the development of sophisticated and efficient methods for the preparation of this compound and its analogs. These innovative strategies focus on improving reaction efficiency, reducing environmental impact, and enabling precise control over the molecular architecture, including the stereochemical outcome of the reactions.

Transition-Metal-Free Synthetic Protocols

The development of synthetic protocols that avoid the use of transition metals is a significant area of research in green chemistry, aiming to reduce cost and metal contamination in the final products. Several effective transition-metal-free methods have been reported for the synthesis of quinoline sulfones and related derivatives.

One notable approach involves the direct C(sp³)–H sulfonylation of 2-methylquinolines. An efficient and transition-metal-free method has been developed for the synthesis of 2-sulfonylmethyl quinolines from 2-methylquinolines and sulfonyl hydrazides. This protocol utilizes potassium iodide (KI) as an additive in the presence of the oxidant tert-butyl peroxybenzoate (TBPB), delivering the desired products in moderate to good yields rsc.org. The reaction is believed to proceed through a radical pathway, offering a benign and efficient route to these compounds rsc.org.

Another powerful transition-metal-free strategy is the Knoevenagel condensation/aza-Wittig reaction cascade. This method has been successfully applied to the synthesis of 3-sulfonyl-substituted quinolines, including both sulfonamides and sulfones. The process involves the reaction of o-azidobenzaldehydes with β-ketosulfones or β-ketosulfonamides as key building blocks, proceeding in a domino fashion to construct the quinoline core with good to excellent yields acs.org.

Furthermore, functionalization of C(sp³)–H bonds and tandem cyclization strategies have been developed to synthesize quinoline derivatives from starting materials like 2-methylquinolines and 2-styrylanilines. These methods avoid metal catalysts and provide an environmentally friendly route to medicinally valuable quinolines with good functional group tolerance and the potential for scaled-up synthesis acs.orgrsc.org. Control experiments in these reactions suggest that the process may involve the oxidation of the C(sp³)–H bond to an aldehyde intermediate, followed by cyclization acs.orgrsc.org.

The table below summarizes key aspects of selected transition-metal-free synthetic protocols for quinoline sulfone analogs.

| Method | Substrates | Key Reagents | Product Type | Key Features |

| C(sp³)–H Sulfonylation | 2-Methylquinolines, Sulfonyl hydrazides | KI, TBPB | 2-Sulfonylmethyl quinolines | Transition-metal-free, moderate to good yields rsc.org. |

| Knoevenagel/aza-Wittig Cascade | o-Azidobenzaldehydes, β-Ketosulfones | PPh₃, Base | 3-Sulfonyl quinolines | Good to excellent yields, domino reaction acs.org. |

| Tandem Cyclization | 2-Methylquinolines, 2-Styrylanilines | Oxidant | Functionalized quinolines | Avoids metal catalysts, broad substrate scope acs.orgrsc.org. |

| Formal [4+2] Annulation | Anthranils, Enaminones | Methanesulfonic acid (MSA), NaI | 3-Acylquinolines | High yields, broad substrate scope, metal-free dicp.ac.cn. |

Control of Stereochemistry in Quinoline Derivatization

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with potential biological activity. Several advanced methodologies have been developed to achieve high levels of stereocontrol in the synthesis and functionalization of the quinoline scaffold.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of quinoline derivatives. N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in stereoselective cascade reactions. For instance, an NHC-catalyzed Michael–Mannich–lactamization cascade reaction between tosyl-protected o-amino aromatic aldimines and 2-bromoenals allows for the construction of functionalized pyrrolo[3,2-c]quinolines with three contiguous stereocenters in good yields and with excellent diastereo- and enantioselectivities acs.orgnih.gov. Similarly, chiral functionalized tetrahydroquinolines have been synthesized with high yields and excellent stereoselectivities via an NHC-catalyzed aza-Michael-Michael-lactonization cascade nih.gov.

Asymmetric transition-metal catalysis also provides a robust avenue for enantioselective quinoline derivatization. A notable example is the iridium-catalyzed asymmetric partial hydrogenation of quinolines. Using a chiral spiro Ir-SpiroPAP catalyst, a wide range of 4-substituted 3-ethoxycarbonylquinolines can be hydrogenated to afford enantioenriched chiral 1,4-dihydroquinolines in high yields (up to 95%) and with outstanding enantioselectivity (up to 99% ee) acs.orgnih.gov. This strategy relies on the introduction of an electron-withdrawing group at the 3-position to facilitate the asymmetric hydrogenation acs.org.

Chiral Brønsted acids have been utilized to catalyze enantioselective reactions for quinoline synthesis. Chiral phosphoric acids, for example, have been used in the Povarov reaction to achieve the asymmetric synthesis of quinoline-naphthalene atropisomers. This strategy involves a central-to-axial chirality conversion, providing access to diverse and complex chiral structures with excellent yields and enantioselectivities acs.org.

The simultaneous construction of multiple chiral elements has also been addressed. A photoredox Minisci-type addition reaction, catalyzed by a chiral lithium phosphate/Ir-photoredox complex, enables the enantioselective synthesis of 3-(N-indolyl)quinolines that possess both C–N axial chirality and a carbon-based central chirality rsc.orgrsc.org.

The table below provides an overview of different strategies for stereocontrolled quinoline derivatization.

| Stereocontrol Strategy | Catalytic System | Reaction Type | Product Type | Stereoselectivity |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Cascade Reaction | Functionalized Pyrrolo[3,2-c]quinolines | Excellent dr and ee acs.orgnih.gov. |

| Transition-Metal Catalysis | Chiral Iridium Complex | Asymmetric Hydrogenation | Chiral 1,4-Dihydroquinolines | Up to 99% ee acs.orgnih.gov. |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid | Povarov Reaction | Quinoline-Naphthalene Atropisomers | Up to 99% ee acs.org. |

| Photoredox/Chiral Acid Catalysis | Chiral Lithium Phosphate / Ir-complex | Minisci-type Addition | 3-(N-indolyl)quinolines (Axial & Central Chirality) | High chemo-, regio-, and stereoselectivity rsc.orgrsc.org. |

| Lewis Acid Catalysis | Chiral Ti(IV) Complex | Inverse Electron Demand Diels-Alder | Asymmetric Tetrahydroquinolines | Moderate yields, high enantioselectivity acs.orgnih.gov. |

Reactivity and Mechanistic Investigations of 2 Methylsulfonyl Quinoline

Nucleophilic Substitution Reactions at the C-2 Position of the Quinoline (B57606) Ring

The inherent electron deficiency at the C-2 and C-4 positions of the quinoline ring is amplified by the presence of the methylsulfonyl group, making this position a prime target for nucleophilic attack. quimicaorganica.org The sulfonyl group's capacity to stabilize the negative charge in the transition state and its ability to function as a proficient leaving group (methylsulfinate, CH₃SO₂⁻) are key to its synthetic utility. acs.orgacs.org

Powerful carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are well-suited for creating new carbon-carbon bonds at the C-2 position of the quinoline nucleus. masterorganicchemistry.commmcmodinagar.ac.in These highly reactive organometallic species readily attack the electrophilic C-2 center of 2-(methylsulfonyl)quinoline, leading to the displacement of the methylsulfonyl group and the formation of 2-alkyl or 2-aryl quinoline derivatives. orgosolver.com The reaction proceeds via a standard addition-elimination mechanism, offering a direct route to C-2 substituted quinolines. quimicaorganica.org

Table 1: General Reaction with Organometallic Reagents

| Reagent Type | General Formula | Product |

| Grignard Reagent | R-MgX | 2-R-Quinoline |

| Organolithium Compound | R-Li | 2-R-Quinoline |

Where R can be an alkyl or aryl group.

Carbanions derived from active methylene (B1212753) compounds serve as effective nucleophiles in substitution reactions with this compound. The presence of two electron-withdrawing groups flanking a methylene (–CH₂–) group increases the acidity of its protons, allowing for easy deprotonation by a suitable base (e.g., NaH, K₂CO₃, NaOEt) to generate a stabilized carbanion. This nucleophile then attacks the C-2 position of the quinoline ring, displacing the methylsulfonyl moiety. This methodology has been demonstrated in analogous heterocyclic systems like 2-(methylsulfonyl)quinoxaline, providing a strong basis for its applicability to quinolines. clockss.org

Table 2: Examples of Reactions with Active Methylene Compounds

| Active Methylene Compound | Nucleophile (Carbanion) | Product |

| Phenylacetonitrile | Ph-C⁻H-CN | 2-(1-Cyano-1-phenylmethyl)quinoline |

| Ethyl Cyanoacetate | NC-C⁻H-COOEt | Ethyl 2-cyano-2-(quinolin-2-yl)acetate |

| Acetophenone | Ph-CO-C⁻H₂ | 2-(2-Oxo-2-phenylethyl)quinoline |

The displacement of the methylsulfonyl group is a general and efficient strategy for introducing a wide array of substituents at the C-2 position of the quinoline ring. Beyond the carbon-based nucleophiles discussed previously, various heteroatom nucleophiles can also be employed. For instance, amines can react with this compound to yield 2-aminoquinoline (B145021) derivatives. acs.org This versatility makes this compound a valuable intermediate in the synthesis of complex quinoline-based structures. The reaction with the oxadiazole derivative, 2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole, and various nucleophiles like amines and hydrazine (B178648) further illustrates the broad applicability of methylsulfonyl displacement in related heterocyclic systems. jlu.edu.cn

The synthesis of molecules containing multiple quinoline units is of significant interest. Bis(2-quinolyl)acetonitrile can be envisioned through the reaction of this compound with the carbanion of 2-quinolylacetonitrile (quinaldyl cyanide). In this proposed reaction, 2-quinolylacetonitrile itself acts as an active methylene compound. After deprotonation with a strong base, the resulting nucleophile would attack a molecule of this compound to form the desired product. While direct synthesis of a related compound, 1,5-bis(2-quinolyl)-pentane-1,3,5-trione, has been achieved through a double Claisen condensation, the nucleophilic substitution pathway remains a plausible, albeit less directly documented, route for related structures. rsc.org

The formation of 2,2'-Iminodiquinoline represents a specific example of nucleophilic substitution using an amine nucleophile. In this reaction, 2-aminoquinoline serves as the nucleophile. The exocyclic amino group of 2-aminoquinoline attacks the C-2 position of this compound. This is followed by the elimination of the methylsulfinate anion to form a new C-N bond, linking the two quinoline rings via an imino bridge. This reaction is a direct application of the principle that amines can effectively displace the methylsulfonyl group to form C-2 aminated quinoline products. acs.org

Quinaldonitrile, also known as 2-cyanoquinoline, can be synthesized from this compound through a nucleophilic substitution reaction with a cyanide salt (e.g., KCN, NaCN). wikipedia.org The cyanide ion (⁻CN) is a potent nucleophile that readily attacks the activated C-2 position, displacing the methylsulfonyl group. This cyanation reaction provides a straightforward method for introducing a nitrile functional group onto the quinoline scaffold, which can then serve as a versatile handle for further chemical transformations.

The Methylsulfonyl Group as a Leaving Group in Quinoline Chemistry

The methylsulfonyl (–SO₂CH₃) group is a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions involving the quinoline core. Its strong electron-withdrawing nature activates the heterocyclic ring, facilitating the displacement by a wide range of nucleophiles.

Kinetic studies have quantitatively demonstrated the superior reactivity of methylsulfonyl-substituted heterocycles compared to their chloro-analogues. A comparative study on the reaction with methoxide (B1231860) ions revealed that methylsulfonyl quinolines are approximately 40 to 100 times more reactive than the corresponding chloro-quinolines. rsc.org This enhanced reactivity is attributed to a lower energy of activation for the substitution reaction. rsc.org The general reactivity of common leaving groups follows a trend where sulfonates are significantly more reactive than halides. nih.gov

The utility of the methylsulfonyl group extends beyond simple substitution. In the synthesis of substituted quinolines from 1-methanesulfonyl-1,2-dihydroquinoline sulfonamides, the methylsulfonyl group is eliminated to generate the aromatic quinoline ring. mdpi.comsemanticscholar.org This elimination is considered advantageous for atom economy. mdpi.comsemanticscholar.org The process typically involves heating with a base like potassium carbonate in DMF. mdpi.comsemanticscholar.org While dihydroquinoline sulfonamides derived from ethyl acrylate (B77674) and acrylonitrile (B1666552) undergo this elimination to provide excellent yields of quinolines, those generated from other precursors like 3-buten-2-one may decompose instead. mdpi.comsemanticscholar.org

The principle of using sulfonyl groups as leaving groups is well-established. Sulfonylation of alcohols, for instance, converts the hydroxyl group into a more reactive leaving group for substitution and elimination reactions. chem-station.com This concept is mirrored in heterocyclic systems like pyrimidines and oxadiazoles, where the methylsulfonyl group also serves as an excellent leaving group in nucleophilic displacement reactions. rsc.orgresearchgate.netjlu.edu.cn

Mechanistic Pathways of Quinoline Ring Transformations

The transformations involving the quinoline ring are often complex, proceeding through various mechanistic pathways and involving distinct intermediates and transition states. The presence of a methylsulfonyl group can direct or participate in these transformations.

Carbene-Mediated Reaction Pathways in Related Heterocycles

Carbene intermediates play a crucial role in the transformation of heterocyclic systems, including the synthesis and modification of the quinoline skeleton. One notable pathway is the ring expansion of indoles to form quinolines. rsc.org This transformation can proceed through a cyclopropanation-fragmentation-aromatization mechanism, where a carbene, generated from sources like α-chlorodiazirine or halodiazoacetates in the presence of a metal catalyst (e.g., Rhodium, Copper), adds to the indole (B1671886) ring. rsc.org

Another significant carbene-mediated transformation is the Büchner reaction, which involves the ring expansion of arenes to yield cycloheptatrienes. rsc.orgresearchgate.net This reaction proceeds via the formation of a norcaradiene intermediate from the addition of a carbene, followed by a 6π electrocyclic ring opening. rsc.org This type of expansive dearomatization has become a practical strategy for assembling valuable seven-membered rings. researchgate.net

In the context of quinoline chemistry, transition-metal-catalyzed reactions can involve unique carbene radical intermediates. nih.govacs.org For instance, ruthenium and iridium carbenes have been shown to proceed via radical stepwise pathways in C-H insertion reactions. nih.gov Stoichiometric studies on Ru-quinoid carbenes (QCs) have demonstrated a preference for hydrogen atom transfer (HAT) followed by metal-to-substrate electron transfer. acs.org These discoveries have opened a new era of carbene chemistry operating through distinct single-electron stepwise radical-type pathways. nih.gov

| Reaction Type | Starting Material | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| Ring Expansion | Indole | Quinoline | Carbene/Cyclopropane | rsc.org |

| Büchner Reaction | Arene | Cycloheptatriene | Carbene/Norcaradiene | rsc.orgresearchgate.net |

| C-H Insertion | Substrate with C-H bond | C-H inserted product | Metal-Carbene Radical | nih.govacs.org |

Proposed Reaction Intermediates and Transition States

The mechanistic pathways for transformations of sulfonyl-substituted quinolines are elucidated through the characterization and proposal of various reaction intermediates and transition states.

In the elimination of a methylsulfonyl group from dihydroquinoline sulfonamides to form quinolines, a proposed mechanism involves an SNAr-type addition-elimination process. mdpi.com For instance, in a specific transformation, a favored pathway involves an initial attack at C-6, displacing the N-1 mesyl anion, followed by an attack of this anion at C-7 to give an imine-stabilized anion. mdpi.com Subsequent elimination and base-promoted rearomatization yield the final product. mdpi.com

Another important mechanistic feature is sulfonyl migration. 1,3-sulfonyl migrations are known to occur, often catalyzed by transition metals or Lewis acids. researchgate.net However, instances of base-catalyzed migrations, such as an aza-Claisen rearrangement of an N-arylsulfonyl propargyl vinylamine, have also been reported under conditions similar to those used for sulfonyl group elimination. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insight into reaction mechanisms. For the Ir(III)-catalyzed amidation of quinoline N-oxide, the reaction is proposed to proceed through a catalytic cycle involving C-H activation, denitrogenation, amido insertion, and protodemetalation. acs.org The relative stability of the amido insertion intermediates was found to determine the regioselectivity of the reaction. acs.org In other systems, such as the sulfonylation of 4-picoline derivatives, the reaction is believed to proceed through N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. nih.gov These intermediates are formed by the initial N-sulfonylation of the pyridine (B92270) substrate, followed by deprotonation at the picolyl position. nih.gov

These examples underscore the diversity of intermediates and transition states—from stabilized anions and metallacycles to alkylidene dihydropyridines—that govern the reactivity and transformations of sulfonyl-containing quinoline systems. mdpi.comacs.orgnih.gov

Derivatization Strategies and Applications in Analytical Chemistry

Facile Functionalization and Structural Diversification of 2-(Methylsulfonyl)quinoline

The methylsulfonyl group at the C-2 position of the quinoline (B57606) ring is a proficient leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of various functional groups, leading to a diverse array of substituted quinoline derivatives.

The synthesis of this compound can be achieved through the oxidation of the corresponding 2-(methylthio)quinoline. For instance, the oxidation of 2-(methylthio)-7-methoxyquinoline with meta-chloroperoxybenzoic acid (mCPBA) yields 2-methylsulfonyl-7-methoxyquinoline in high yield. thieme-connect.com This sulfonylated product can then undergo substitution reactions with various nucleophiles. Studies have demonstrated that the 2-methylsulfonyl group can be readily displaced by primary and secondary amines, such as morpholine, benzylamine, and aniline (B41778), to produce the respective 2-alkyl/arylaminoquinolines in good yields. thieme-connect.com

Similarly, research has shown the synthesis of 2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole from its 2-mercapto precursor via methylation and subsequent oxidation. jlu.edu.cn This complex sulfonyl derivative also exhibits high reactivity towards a variety of nucleophiles, including amines, azide, and hydrazine (B178648), further demonstrating the utility of the methylsulfonyl group as a reactive handle for structural diversification. jlu.edu.cn

| Precursor | Nucleophile | Product | Yield | Reference |

| 2-Methylsulfonyl-7-methoxyquinoline | Morpholine | 2-Morpholino-7-methoxyquinoline | Good | thieme-connect.com |

| 2-Methylsulfonyl-7-methoxyquinoline | Benzylamine | 2-(Benzylamino)-7-methoxyquinoline | Good | thieme-connect.com |

| 2-Methylsulfonyl-7-methoxyquinoline | Aniline | 2-Anilino-7-methoxyquinoline | Good | thieme-connect.com |

| 2-Methylsulphonyl-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole | Amines, Azide, Hydrazine | Corresponding substituted derivatives | - | jlu.edu.cn |

This compound Derivatives as Precursors for Complex Chemical Entities

The ease of functionalization of the this compound core makes it an important intermediate in the synthesis of more complex and often biologically active molecules. The quinoline ring system is a recognized scaffold for therapeutic agents, and the ability to modify it at the C-2 position is crucial for developing new chemical entities. researchgate.netnih.gov

For example, quinoline derivatives possessing a methylsulfonyl pharmacophore have been designed and synthesized as selective COX-2 inhibitors and potential anti-breast cancer agents. nih.gov In this context, a 2-(4-methylsulfonylphenyl)quinoline scaffold serves as a key structural motif. nih.gov Molecular modeling studies indicate that the methylsulfonyl substituent can fit into a secondary pocket of the COX-2 active site, interacting with key amino acid residues like Arginine⁵¹³. nih.gov The synthesis of these complex molecules often involves building upon the quinoline core, which can be derived from precursors like this compound. nih.govnih.gov

The synthesis of various fused heterocyclic systems also utilizes quinoline derivatives as starting materials. nih.govresearchgate.net The reactivity of the 2-position, often activated by a sulfonyl or other leaving group, allows for the construction of pyrido[2,3-d]pyrimidines and other complex ring systems with potential antiproliferative properties. nih.gov

| Precursor Scaffold | Target Complex Entity | Potential Application | Reference |

| 2-(4-Methylsulfonylphenyl)quinoline | 4-(Imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives | Selective COX-2 inhibitors, Anti-breast cancer agents | nih.gov |

| 2-Methylsulfonyl-quinoline-pyridopyrimidinone | Fused quinoline-pyridopyrimidine derivatives | Anticancer agents | nih.gov |

| Indolo[3,2-b]quinoline | Methylindolo[3,2-b]quinolines with side chains | Antitumor agents, Topoisomerase II inhibitors | researchgate.net |

| 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole | Nucleophilically substituted oxadiazole derivatives | Not specified | jlu.edu.cn |

Utilization as Derivatization Reagents for Chromatographic Analysis

Derivatization is a common strategy in chromatography to improve the analytical properties of target compounds, such as enhancing their detectability. nih.govpublisherspanel.comresearchgate.net Specific derivatives of this compound have been developed as highly sensitive fluorescence derivatization reagents for high-performance liquid chromatography (HPLC).

A notable example is 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride (MSQC-Cl). jst.go.jprsc.org This reagent has been successfully used for the derivatization of both alcohols and primary amines. jst.go.jprsc.orgclockss.org It reacts with these functional groups to produce the corresponding esters or amides, which are highly fluorescent. This chemical tagging allows for the sensitive and selective detection of the analytes at very low concentrations.

For the analysis of alcohols, the reaction is typically carried out in benzene (B151609) with pyridine (B92270) as a catalyst. The resulting fluorescent esters can be separated on a reversed-phase HPLC column. jst.go.jp For primary amines, the derivatization occurs in acetonitrile (B52724) in the presence of potassium carbonate, yielding fluorescent amides that are also amenable to reversed-phase HPLC separation. rsc.org The strong fluorescence of the quinoxaline (B1680401) skeleton in the reagent is a key feature contributing to its high sensitivity. clockss.org

| Analyte | Derivatization Reagent | Detection Limit (S/N=3) | HPLC Conditions | Reference |

| 1-Propanol | 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride | 0.07 pmol | Reversed-phase, 70% aq. MeCN | jst.go.jp |

| 1-Hexanol | 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride | 0.1 pmol | Reversed-phase, 70% aq. MeCN | jst.go.jp |

| Benzyl alcohol | 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride | 0.1 pmol | Reversed-phase, 70% aq. MeCN | jst.go.jp |

| Cyclohexanol | 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride | 0.7 pmol | Reversed-phase, 70% aq. MeCN | jst.go.jp |

| Primary Amines (e.g., Pentylamine) | 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride | 0.5–1.0 pmol | Reversed-phase, 55% aq. MeCN | rsc.org |

Role in Complex Chemical Synthesis and Material Science

2-(Methylsulfonyl)quinoline as a Synthetic Linchpin for Novel Chemical Architectures

The reactivity of the methylsulfonyl group in this compound makes it an excellent leaving group in nucleophilic substitution reactions. This property is extensively exploited in the synthesis of a diverse array of substituted quinolines. For instance, research has demonstrated the synthesis of 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole and 2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole. jlu.edu.cn The latter was synthesized from 2-mercapto-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole through methylation and subsequent oxidation. jlu.edu.cn These oxadiazole derivatives were then subjected to reactions with various nucleophiles like amines, azides, and hydrazine (B178648), showcasing the synthetic utility of the methylsulfonyl precursor. jlu.edu.cn

Furthermore, the methylsulfonyl group can be strategically employed in the design of compounds with specific biological activities. A notable example is the synthesis of a series of 4-(Imidazolylmethyl)quinoline derivatives where a methylsulfonyl pharmacophore is positioned at the para-position of a C-2 phenyl ring. science.govnih.govnih.gov These compounds were designed as selective COX-2 inhibitors, and molecular modeling studies indicated that the methylsulfonyl substituent could effectively insert into the secondary pocket of the COX-2 active site. nih.govnih.gov This highlights the crucial role of the 2-(methylsulfonyl)phenyl moiety in creating targeted therapeutic agents.

The versatility of this compound extends to its use in creating complex, multi-ring systems. It serves as a key intermediate in the synthesis of various heterocyclic compounds, where the methylsulfonyl group facilitates the introduction of diverse functionalities and the construction of intricate molecular frameworks. researchgate.net

Building Block for Annulated and Polycyclic Quinoline (B57606) Systems

The inherent reactivity of the quinoline ring system, coupled with the activating nature of the methylsulfonyl group, makes this compound a valuable precursor for the synthesis of annulated and polycyclic quinoline systems. These complex structures are of significant interest due to their presence in numerous natural products and pharmacologically active compounds. numberanalytics.comnih.gov

Methodologies such as paired electrolysis-enabled cascade annulation have been developed for the efficient synthesis of highly functionalized quinoline-substituted bioactive molecules from readily available starting materials. nih.gov While not directly starting from this compound, these advanced synthetic strategies underscore the importance of the quinoline core in building complex polycyclic architectures. The principles of such reactions could potentially be adapted to utilize the reactivity of the methylsulfonyl group for novel annulation strategies.

The construction of fused heterocyclic systems is another area where quinoline derivatives play a crucial role. For example, a novel method for the synthesis of aza-fused polycyclic quinolines, such as benzimidazo[1,2-a]quinolines, has been described, involving an intermolecular condensation followed by a copper-catalyzed intramolecular C-N coupling reaction. science.gov Although this specific example does not use this compound, it illustrates the general strategies employed to build polycyclic systems from quinoline precursors. The methylsulfonyl group in the 2-position could potentially serve as a handle for similar intramolecular cyclization reactions, leading to the formation of novel polycyclic frameworks.

Research into the synthesis of bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) connected by various spacers further demonstrates the utility of the quinoline scaffold in creating large, polycyclic structures. tandfonline.com These syntheses often involve multicomponent reactions, highlighting the efficiency of building complex molecules from simpler quinoline-based starting materials.

Contribution to the Design of Chemically Stable Molecular Frameworks

The quest for chemically stable materials is particularly relevant in the field of materials science, for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov While direct studies on the use of this compound in these specific applications are not widely reported, the inherent stability of the quinoline scaffold makes its derivatives attractive candidates for such technologies. nih.gov

The development of metal-organic frameworks (MOFs) is another area where chemical stability is paramount. google.com MOFs are porous materials with a wide range of potential applications, including gas storage and separation. The design of MOFs often relies on robust organic linkers that can withstand the conditions of synthesis and application. While the direct use of this compound as a linker in MOF synthesis is not extensively documented, the principles of MOF design suggest that stable heterocyclic compounds like quinoline derivatives could be valuable components. The methylsulfonyl group could also offer a site for coordination with metal centers or for post-synthetic modification to tune the properties of the MOF.

In essence, the chemical robustness of the quinoline core, combined with the electronic properties and potential for intermolecular interactions of the methylsulfonyl group, makes this compound a valuable contributor to the design of stable and functional molecular frameworks for a variety of scientific and technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.